molecular formula C10H14BFO3S B14018112 (4-Fluoro-3-isopropoxy-5-(methylthio)phenyl)boronic acid

(4-Fluoro-3-isopropoxy-5-(methylthio)phenyl)boronic acid

Cat. No.: B14018112
M. Wt: 244.10 g/mol
InChI Key: SULAQQCYRLMGQG-UHFFFAOYSA-N
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Description

(4-Fluoro-3-isopropoxy-5-(methylthio)phenyl)boronic acid is an organoboron compound with the molecular formula C10H14BFO3S. It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its unique combination of functional groups, including a fluoro, isopropoxy, and methylthio substituent on the phenyl ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-isopropoxy-5-(methylthio)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with a diboron reagent. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-isopropoxy-5-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by a nucleophile such as an amine or alkoxide.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Potassium carbonate or sodium hydroxide for deprotonation and facilitating nucleophilic substitution.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Sulfoxides and Sulfones: Formed from the oxidation of the methylthio group.

    Substituted Aromatics: Formed from nucleophilic aromatic substitution reactions.

Scientific Research Applications

(4-Fluoro-3-isopropoxy-5-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Potential use in the development of boron-containing drugs, as boronic acids can inhibit serine proteases and other enzymes.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of advanced materials, such as polymers and liquid crystals, due to its unique functional groups.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-isopropoxy-5-(methylthio)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

The molecular targets and pathways involved in other reactions depend on the specific functional groups and conditions used.

Comparison with Similar Compounds

(4-Fluoro-3-isopropoxy-5-(methylthio)phenyl)boronic acid can be compared with other boronic acids, such as:

    4-(Methylthio)phenylboronic acid: Lacks the fluoro and isopropoxy groups, making it less versatile in certain reactions.

    3-Fluorophenylboronic acid: Lacks the isopropoxy and methylthio groups, which can affect its reactivity and applications.

    4-Fluorophenylboronic acid: Lacks the isopropoxy and methylthio groups, similar to 3-fluorophenylboronic acid.

The unique combination of functional groups in this compound makes it particularly useful in specific synthetic applications and research areas.

Properties

Molecular Formula

C10H14BFO3S

Molecular Weight

244.10 g/mol

IUPAC Name

(4-fluoro-3-methylsulfanyl-5-propan-2-yloxyphenyl)boronic acid

InChI

InChI=1S/C10H14BFO3S/c1-6(2)15-8-4-7(11(13)14)5-9(16-3)10(8)12/h4-6,13-14H,1-3H3

InChI Key

SULAQQCYRLMGQG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)SC)F)OC(C)C)(O)O

Origin of Product

United States

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